molecular formula C22H32N4O2 B6112943 (3R,4R)-4-(azepan-1-yl)-1-[[1-(2-methoxyphenyl)pyrazol-4-yl]methyl]piperidin-3-ol

(3R,4R)-4-(azepan-1-yl)-1-[[1-(2-methoxyphenyl)pyrazol-4-yl]methyl]piperidin-3-ol

Cat. No.: B6112943
M. Wt: 384.5 g/mol
InChI Key: XRUZVWGCGFXSES-TZIWHRDSSA-N
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Description

(3R,4R)-4-(azepan-1-yl)-1-[[1-(2-methoxyphenyl)pyrazol-4-yl]methyl]piperidin-3-ol is a complex organic compound that features a piperidine ring, a pyrazole ring, and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-(azepan-1-yl)-1-[[1-(2-methoxyphenyl)pyrazol-4-yl]methyl]piperidin-3-ol typically involves multiple steps:

    Formation of the Piperidine Ring: This can be achieved through a Mannich reaction, where a secondary amine reacts with formaldehyde and a ketone.

    Introduction of the Pyrazole Ring: The pyrazole ring can be introduced via a cyclization reaction involving hydrazine and a 1,3-diketone.

    Attachment of the Azepane Ring: The azepane ring can be attached through a nucleophilic substitution reaction, where an azepane derivative reacts with a halogenated piperidine intermediate.

    Final Assembly: The final compound is assembled through a series of coupling reactions, typically using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the piperidine and azepane rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include alkyl halides and amines, often under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted piperidine and azepane derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3R,4R)-4-(azepan-1-yl)-1-[[1-(2-methoxyphenyl)pyrazol-4-yl]methyl]piperidin-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can serve as a probe to study enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may act as a lead compound for the development of new drugs targeting neurological disorders, inflammation, and cancer.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3R,4R)-4-(azepan-1-yl)-1-[[1-(2-methoxyphenyl)pyrazol-4-yl]methyl]piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4R)-4-(piperidin-1-yl)-1-[[1-(2-methoxyphenyl)pyrazol-4-yl]methyl]piperidin-3-ol
  • (3R,4R)-4-(morpholin-1-yl)-1-[[1-(2-methoxyphenyl)pyrazol-4-yl]methyl]piperidin-3-ol
  • (3R,4R)-4-(pyrrolidin-1-yl)-1-[[1-(2-methoxyphenyl)pyrazol-4-yl]methyl]piperidin-3-ol

Uniqueness

The uniqueness of (3R,4R)-4-(azepan-1-yl)-1-[[1-(2-methoxyphenyl)pyrazol-4-yl]methyl]piperidin-3-ol lies in its combination of the azepane, pyrazole, and piperidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(3R,4R)-4-(azepan-1-yl)-1-[[1-(2-methoxyphenyl)pyrazol-4-yl]methyl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O2/c1-28-22-9-5-4-8-20(22)26-16-18(14-23-26)15-24-13-10-19(21(27)17-24)25-11-6-2-3-7-12-25/h4-5,8-9,14,16,19,21,27H,2-3,6-7,10-13,15,17H2,1H3/t19-,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUZVWGCGFXSES-TZIWHRDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=C(C=N2)CN3CCC(C(C3)O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2C=C(C=N2)CN3CC[C@H]([C@@H](C3)O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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